Rubiarboside G
Description
Rubiarboside G is a triterpenoid glycoside isolated from the roots of Rubia cordifolia (Qian Cao Gen), a plant widely used in traditional medicine across Asia. It is characterized as a colorless crystalline powder with a high melting point exceeding 290°C . The compound’s structure includes a triterpene aglycone core linked to a sugar moiety, a common feature in bioactive glycosides that enhances solubility and pharmacological activity.
Properties
Molecular Formula |
C42H70O14 |
|---|---|
Molecular Weight |
799 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(1R,3S,3aR,5aS,5bS,6S,7aR,9S,11aS,13aR,13bR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H70O14/c1-19(2)21-14-23(46)35-41(7)11-8-20-28(40(41,6)12-13-42(21,35)18-44)22(45)15-26-38(3,4)27(9-10-39(20,26)5)56-37-34(52)32(50)30(48)25(55-37)17-53-36-33(51)31(49)29(47)24(16-43)54-36/h8,19,21-37,43-52H,9-18H2,1-7H3/t21-,22-,23+,24+,25+,26-,27-,28-,29+,30+,31-,32-,33+,34+,35+,36+,37-,39+,40-,41+,42+/m0/s1 |
InChI Key |
AASNWSYGBVDYSL-REZAIECBSA-N |
Isomeric SMILES |
CC(C)[C@@H]1C[C@H]([C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3[C@H](C[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)O)C)C)CO)O |
Canonical SMILES |
CC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)O)C)C)CO)O |
Synonyms |
rubiarboside G |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Rubiarboside G belongs to a diverse family of phytochemicals isolated from the Rubia genus. Below is a detailed comparison with structurally or functionally related compounds, focusing on their chemical properties, sources, and research findings.
Structural and Physical Properties
| Compound | Structural Class | Source | Melting Point (°C) | Specific Rotation [α] | Key Features |
|---|---|---|---|---|---|
| Rubiarboside G | Triterpenoid glycoside | Rubia cordifolia (roots) | >290 | Not reported | High thermal stability; glycosylation may enhance bioavailability . |
| Rubiatriol | Triterpenoid triol | Rubia cordifolia (roots) | Not reported | Not reported | Lacks sugar moiety; structural simplicity may limit solubility . |
| Rubichrome | Chromene derivative | Rubia cordifolia (aerial parts) | 154 | Not reported | Low melting point suggests lower thermal stability; possible photochemical activity . |
| Rubijervine | Steroidal alkaloid | Rubia cordifolia (roots) | 242 | Not reported | Alkaloid nature distinct from triterpenoids; potential neuroactive properties . |
| Rubilactone | Triterpenoid lactone | Rubia cordifolia (roots) | Not reported | Not reported | Lactone ring may confer unique reactivity or bioactivity . |
| Rubiarbonone B | Triterpenoid ketone | Rubia tinctorum (roots) | Conflicting data 1 | Not reported | Literature discrepancies highlight need for standardized characterization . |
Functional and Pharmacological Comparisons
- Bioactivity Potential: Rubiarboside G’s glycoside structure may improve membrane permeability compared to non-glycosylated analogs like Rubiatriol . Rubijervine, a steroidal alkaloid, exhibits distinct mechanisms (e.g., ion channel modulation) compared to triterpenoids, which often target inflammatory pathways .
Source Variability :
Methodological Considerations
Discrepancies in reported data (e.g., melting points for Rubiarbonone B) underscore the importance of standardized analytical protocols. Techniques like HPLC for purity assessment and X-ray crystallography for structural validation are critical . Specific rotation values, when available, should be contextualized with solvent and temperature conditions .
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